stannane CAS No. 38186-04-8](/img/structure/B14675285.png)
[(4-Fluorophenyl)sulfanyl](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)sulfanylstannane is an organotin compound with the molecular formula C24H19FSn. This compound features a tin atom bonded to three phenyl groups and one (4-fluorophenyl)sulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with (4-fluorophenyl)thiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph3SnCl+(4-FC6H4)SH→Ph3SnS(4-FC6H4)+HCl
Industrial Production Methods
Industrial production of (4-Fluorophenyl)sulfanylstannane follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure product consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)sulfanylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)sulfanylstannane involves its interaction with molecular targets through its tin and sulfur atoms. The compound can form coordination complexes with various substrates, facilitating catalytic processes. The molecular pathways involved include the activation of substrates through coordination to the tin center, enhancing reactivity and selectivity in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstannane: Lacks the (4-fluorophenyl)sulfanyl group, making it less versatile in certain reactions.
Tributyltin hydride: Known for its use in radical reactions but has different reactivity due to the absence of the (4-fluorophenyl)sulfanyl group.
(4-Fluorophenyl)tributylstannane: Similar in structure but with butyl groups instead of phenyl groups, affecting its physical and chemical properties.
Uniqueness
(4-Fluorophenyl)sulfanylstannane is unique due to the presence of both the (4-fluorophenyl)sulfanyl group and the triphenylstannane moiety. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
38186-04-8 |
|---|---|
Molekularformel |
C24H19FSSn |
Molekulargewicht |
477.2 g/mol |
IUPAC-Name |
(4-fluorophenyl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/C6H5FS.3C6H5.Sn/c7-5-1-3-6(8)4-2-5;3*1-2-4-6-5-3-1;/h1-4,8H;3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZHLTVXZGDMPMGG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



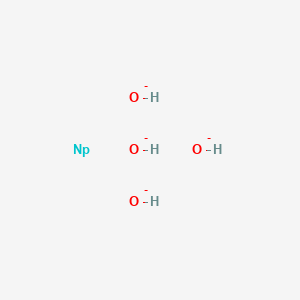
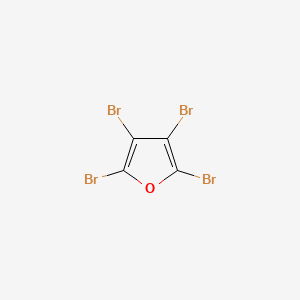


![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)

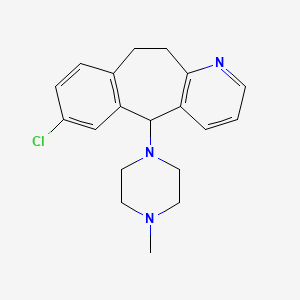
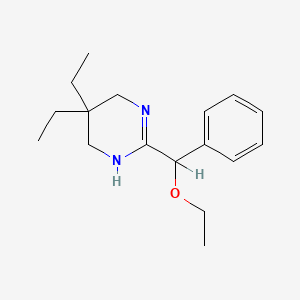

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
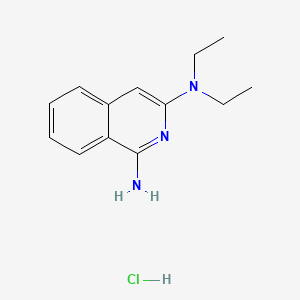
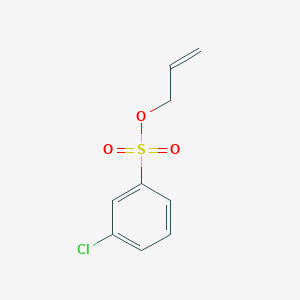
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
